
胆红素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bilirubin is a yellowish-brown pigment that is produced in the liver as a byproduct of the breakdown of red blood cells. It is a complex molecule composed of two components: an unconjugated form, also known as indirect bilirubin, and a conjugated form, known as direct bilirubin. Bilirubin is an important component of bile, which is essential for digestion and absorption of fat-soluble vitamins. Elevated levels of bilirubin in the blood, known as hyperbilirubinemia, can be indicative of various medical conditions, including liver disease, hemolytic anemia, and Gilbert's syndrome.
科学研究应用
抗氧化特性
胆红素是血清中已知最强的抗氧化剂 {svg_1}. 它对我们时代最重大的健康状况(包括心血管疾病、糖尿病和肥胖/代谢综合征)的患病率和死亡率有重大影响 {svg_2}.
心血管健康
胆红素在心血管健康中起着关键作用 {svg_3}. 研究人员已经提出了通过操纵胆红素结合途径来提高局部或全身胆红素水平的方法,就像在患有吉尔伯特综合征的患者中自然发生的那样 {svg_4}.
糖尿病和代谢综合征
研究发现,胆红素对糖尿病和代谢综合征有重大影响 {svg_5}. 研究表明,胆红素可以增强脂肪利用,减少酮症,改善肝脂肪变性 {svg_6}.
抗癌特性
新兴研究表明,胆红素可能具有抗癌特性 {svg_7}. 具体机制仍在研究中。
肝脏疾病
胆红素是治疗黄疸等各种肝脏疾病的检测指标 {svg_8}. 当血清胆红素水平超过2.0到2.5 mg/dl时,就会发生黄疸 {svg_9}.
新生儿的 neurotoxicity
高浓度的胆红素会导致重度黄疸新生儿的神经毒性作用,造成终身神经损伤 {svg_10}. 研究人员正在探索抑制胆红素生成并预防小鼠神经毒性的策略 {svg_11}.
在文明病中的保护作用
许多科学家支持将血清胆红素水平作为预测文明病(如肥胖、2型糖尿病和心血管疾病)的指标 {svg_12}. 吉尔伯特患者中发生的慢性轻度非结合胆红素血症与抗氧化状态增强、促氧化剂和促炎标记物减少相关 {svg_13}.
非酒精性脂肪肝疾病 (NAFLD)
肥胖和2型糖尿病是非酒精性脂肪肝疾病 (NAFLD) 的危险因素,但循环总胆红素与 NAFLD 发生率之间的关系尚不清楚 {svg_14}.
这些领域中的每一个都代表了胆红素在科学研究中的独特应用。 但是,需要注意的是,虽然胆红素有很多潜在的益处,但它在高剂量时也可能是有毒的 {svg_15}. 因此,任何胆红素的治疗用途都必须谨慎管理,以平衡其益处和潜在风险。
作用机制
Target of Action
Bilirubin, a metabolic product of heme, has been recently recognized as a metabolic hormone that drives gene transcription by nuclear receptors . Its primary targets include nuclear receptors and various cell types in the body, particularly immune cells . It also targets the PPARα nuclear receptor transcription factor, which regulates fatty acid oxidation and peroxisomal function to maintain cellular homeostasis .
Mode of Action
Bilirubin interacts with its targets by binding directly to the PPARα nuclear receptor transcription factor . This interaction drives gene transcription, influencing various metabolic and inflammatory pathways . In addition, bilirubin exerts its effects by disturbing the normal functioning of neuronal cells .
Biochemical Pathways
Bilirubin is formed by the breakdown of heme present in hemoglobin, myoglobin, cytochromes, catalase, peroxidase, and tryptophan pyrrolase . The production of biliverdin from heme is the first major step in the catabolic pathway, after which the enzyme biliverdin reductase performs the second step, producing bilirubin from biliverdin .
Pharmacokinetics
Bilirubin is a highly-hydrophobic tetrapyrrole which binds to plasma albumin. It is conjugated in the liver to glucuronic acid, and the water-soluble glucuronides are excreted in urine and bile . In the bloodstream, unconjugated bilirubin binds to albumin to facilitate its transport to the liver. Once in the liver, glucuronic acid is added to unconjugated bilirubin by the enzyme glucuronyl transferase, forming conjugated bilirubin, which is soluble .
Result of Action
The action of bilirubin results in various physiological effects. Within the physiologic range, bilirubin has cytoprotective and beneficial metabolic effects . At high levels, it is potentially toxic . Elevated levels of bilirubin in the bloodstream can lead to jaundice, characterized by a yellowing of the skin and eyes .
Action Environment
The action of bilirubin can be influenced by various environmental factors. For instance, mutations in the microsomal glycosyltransferase (UGT) system, which is normally responsible for conjugating bilirubin, can lead to elevated bilirubin serum concentrations . Furthermore, conditions associated with increased red cell turnover such as intramedullary or intravascular hemolysis can enhance bilirubin formation .
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Bilirubin involves the conversion of heme to biliverdin, which is then reduced to bilirubin. This process occurs naturally in the human body, but can also be synthesized in a laboratory setting.", "Starting Materials": [ "Heme", "Sodium dithionite", "Sodium hydroxide", "Ethanol", "Acetic acid", "Sodium acetate", "Hydrochloric acid", "Sodium chloride" ], "Reaction": [ "Heme is first treated with sodium dithionite and sodium hydroxide to produce biliverdin.", "Biliverdin is then reduced to bilirubin using ethanol and acetic acid as solvents and sodium acetate as a catalyst.", "The resulting bilirubin is then purified using a series of acid-base extractions and recrystallization steps." ] } | |
| 143863-88-1 | |
分子式 |
C176H271N53O54 |
分子量 |
3993.36 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


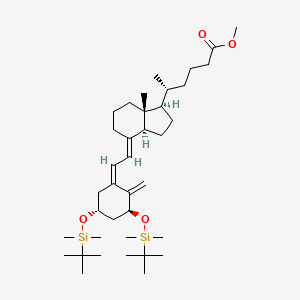
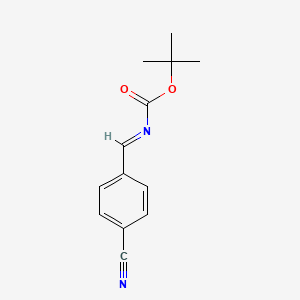
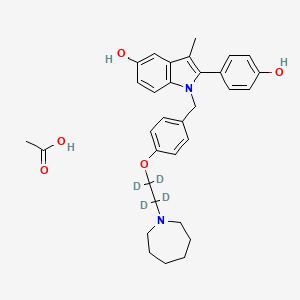
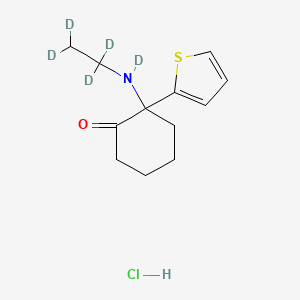
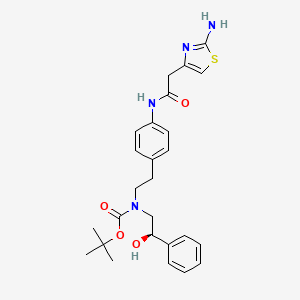
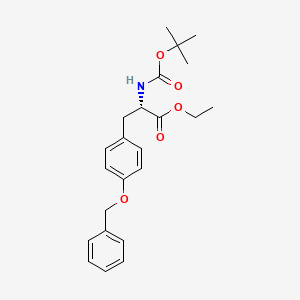


![(9Z,29Z)-19-[chloro(dideuterio)methyl]-19,20,20-trideuterio-18,21-dihydroxyoctatriaconta-9,29-diene-18,21-dione](/img/structure/B1147045.png)
